5-Chloro-3-hydroxybenzofuran-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction forms ethyl 5-chlorobenzofuran-2-carboxylate, which is then hydrolyzed to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydroxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-3-oxobenzofuran-2-carboxamide.
Reduction: Formation of 5-chloro-3-hydroxybenzofuran-2-amine.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-Chloro-3-hydroxybenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-tumor or antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzofuran: Lacks the carboxamide group.
3-Hydroxybenzofuran-2-carboxamide: Lacks the chlorine atom.
5-Chloro-3-methoxybenzofuran-2-carboxamide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
5-Chloro-3-hydroxybenzofuran-2-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)7(12)8(14-6)9(11)13/h1-3,12H,(H2,11,13) |
InChI Key |
MFYLUJPNKQUTST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N)O |
Origin of Product |
United States |
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